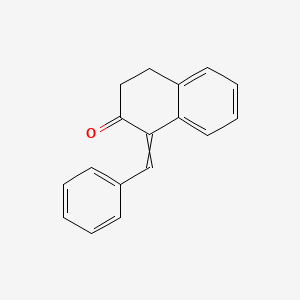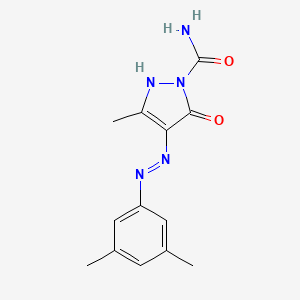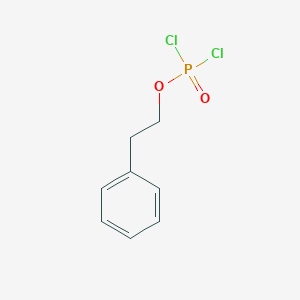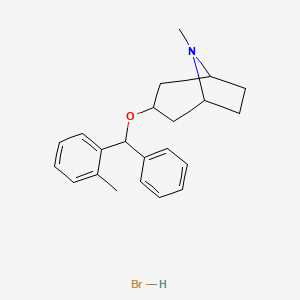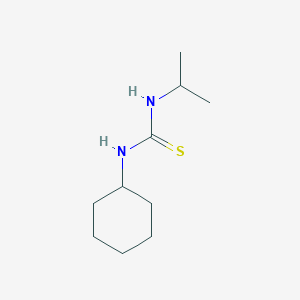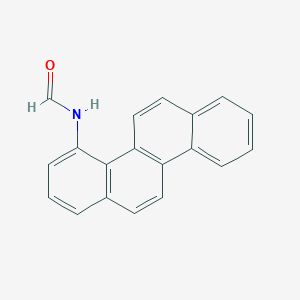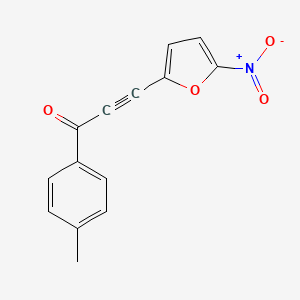
N-(1-Benzylcyclopentyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzylcyclopentyl)propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is structurally unique due to the presence of a benzyl group attached to a cyclopentyl ring, which is further connected to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)propanamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 1-benzylcyclopentanone with propanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: Another approach is the direct amidation of 1-benzylcyclopentanone with propanamide in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound often involves large-scale amidation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylcyclopentyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-(1-Benzylcyclopentyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopentyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpropanamide: Similar structure but lacks the cyclopentyl ring.
Cyclopentylpropanamide: Similar structure but lacks the benzyl group.
N-(1-Benzylcyclopentyl)acetamide: Similar structure but has an acetamide moiety instead of propanamide.
Uniqueness
N-(1-Benzylcyclopentyl)propanamide is unique due to the presence of both a benzyl group and a cyclopentyl ring, which confer distinct chemical and biological properties. This structural combination enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
37717-89-8 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-(1-benzylcyclopentyl)propanamide |
InChI |
InChI=1S/C15H21NO/c1-2-14(17)16-15(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
InChI Key |
JRCZFPGAIMFDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1(CCCC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)



![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
